1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one
Overview
Description
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling with the phenylpropanone moiety. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to form the piperazine ring.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, forming piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a histamine H3 receptor antagonist, which could have implications in treating neurological disorders.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as histamine H3 receptors. By binding to these receptors, the compound can modulate neurotransmitter release, affecting serotonin and dopamine levels in the brain . This modulation can lead to various physiological effects, making it a potential candidate for treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one: This compound shares a similar piperazine and phenylpropanone structure but differs in its functional groups.
(S)-N-(1-(4-(2-(Benzylamino)-2-oxoethyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)benzamide: Another structurally related compound with potential pharmacological applications.
Uniqueness
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one is unique due to its specific combination of piperazine, pyrimidine, and phenylpropanone moieties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various research applications.
Properties
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-3-21-18-15-16(2)22-20(23-18)25-13-11-24(12-14-25)19(26)10-9-17-7-5-4-6-8-17/h4-8,15H,3,9-14H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZAVKKNKMYREX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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